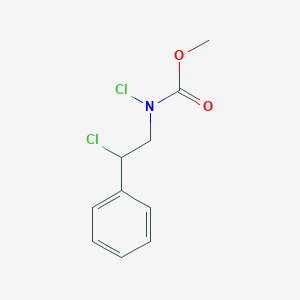![molecular formula C15H16N2O4S B14502261 N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea CAS No. 63216-33-1](/img/structure/B14502261.png)
N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N’-phenylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a sulfonyl group attached to a methylbenzene ring, and a phenylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N’-phenylurea typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with N-hydroxyurea in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N’-phenylurea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N’-phenylurea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can interact with nucleophilic residues, leading to covalent modifications. These interactions can modulate biochemical pathways and exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-N-methylbenzene-1-sulfonamide
- N-Phenylurea derivatives
- Sulfonylurea compounds
Uniqueness
N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N’-phenylurea stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. The presence of both hydroxy and sulfonyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research domains.
Eigenschaften
CAS-Nummer |
63216-33-1 |
|---|---|
Molekularformel |
C15H16N2O4S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1-hydroxy-1-[(4-methylphenyl)sulfonylmethyl]-3-phenylurea |
InChI |
InChI=1S/C15H16N2O4S/c1-12-7-9-14(10-8-12)22(20,21)11-17(19)15(18)16-13-5-3-2-4-6-13/h2-10,19H,11H2,1H3,(H,16,18) |
InChI-Schlüssel |
PUMBYUNKUHOKGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CN(C(=O)NC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)
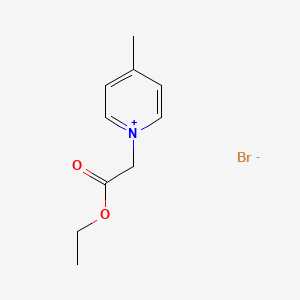


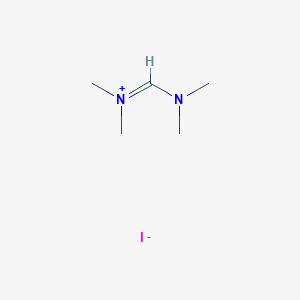
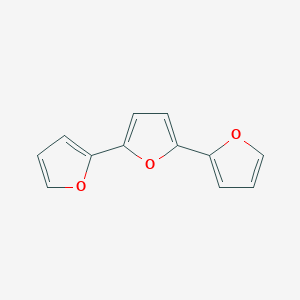
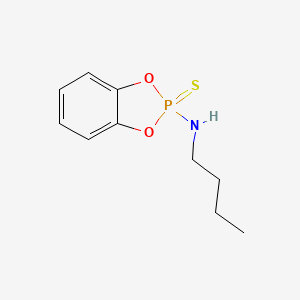

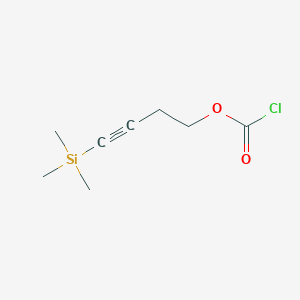

![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502239.png)

